LB42708
Overview
Description
LB42708 is a potent, selective, and orally active farnesyltransferase inhibitor. It inhibits the farnesylation of H-Ras, N-Ras, and K-Ras4B with IC50 values of 0.8 nM, 1.2 nM, and 2.0 nM, respectively . This compound has shown significant potential in inhibiting tumor growth and angiogenesis, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
LB42708, also known as “(1-((1-(4-Bromobenzyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(morpholino)methanone”, is a potent, selective, and orally active farnesyltransferase inhibitor . Its primary targets are the proteins H-Ras, N-Ras, and K-Ras4B . These proteins play crucial roles in cell signaling, growth, and differentiation.
Mode of Action
This compound inhibits the farnesylation of H-Ras, N-Ras, and K-Ras4B . Farnesylation is a post-translational modification that allows these proteins to anchor to cell membranes and perform their signaling functions. By inhibiting this process, this compound disrupts the normal function of these proteins .
Biochemical Pathways
The inhibition of farnesylation by this compound affects several biochemical pathways. It suppresses the Ras-dependent mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signal pathways . These pathways are involved in cell proliferation, survival, and angiogenesis .
Result of Action
This compound’s inhibition of farnesylation leads to various cellular effects. It induces cell death and causes G1 and G2/M cell cycle arrests in H-Ras and K-Ras-transformed cells, respectively . It also suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting Ras-dependent signaling in endothelial cells .
Preparation Methods
The preparation of LB42708 involves several synthetic routes and reaction conditions. One common method includes the dissolution of the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . The compound is then stored at -80°C for up to six months or at -20°C for up to one month to prevent inactivation from repeated freeze-thaw cycles .
Chemical Reactions Analysis
LB42708 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LB42708 has a wide range of scientific research applications, including:
Chemistry: It is used as a farnesyltransferase inhibitor to study the inhibition of protein prenylation.
Biology: It is used to investigate the role of Ras proteins in cell signaling and cancer progression.
Medicine: It has potential therapeutic applications in cancer treatment by inhibiting tumor growth and angiogenesis
Industry: It is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
LB42708 is unique due to its high potency and selectivity as a farnesyltransferase inhibitor. Similar compounds include:
LB42908: Shares a similar chemical structure and mechanism of action.
SCH66336: Another well-known farnesyltransferase inhibitor with similar inhibitory effects on Ras signaling.
This compound stands out due to its higher inhibitory effects on VEGF-induced angiogenic signal events compared to other farnesyltransferase inhibitors .
Properties
IUPAC Name |
[1-[[3-[(4-bromophenyl)methyl]imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN4O2/c31-24-10-8-22(9-11-24)17-35-21-32-16-25(35)18-33-19-28(27-7-3-5-23-4-1-2-6-26(23)27)29(20-33)30(36)34-12-14-37-15-13-34/h1-11,16,19-21H,12-15,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUIRIMAQGOLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC=C(C=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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